molecular formula C13H17NO5S B2844412 2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid CAS No. 1542710-62-2

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid

Cat. No.: B2844412
CAS No.: 1542710-62-2
M. Wt: 299.34
InChI Key: IURFADRDXYHBOJ-UHFFFAOYSA-N
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Description

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid is a synthetic organic compound with the molecular formula C13H17NO5S. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, a thiophene ring, and a butanoic acid moiety. This compound is often used in organic synthesis and pharmaceutical research due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form covalent bonds with target proteins or enzymes, thereby modulating their activity. The thiophene ring and carbonyl group play crucial roles in these interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(Tert-butoxy)carbonyl]amino}-4-oxo-4-(thiophen-2-yl)butanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and research applications where the thiophene ring’s properties are advantageous .

Properties

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-oxo-4-thiophen-2-ylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO5S/c1-13(2,3)19-12(18)14-8(11(16)17)7-9(15)10-5-4-6-20-10/h4-6,8H,7H2,1-3H3,(H,14,18)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IURFADRDXYHBOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC(=O)C1=CC=CS1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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